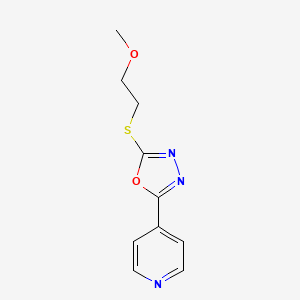

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

Properties

CAS No. |

604740-21-8 |

|---|---|

Molecular Formula |

C10H11N3O2S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

2-(2-methoxyethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H11N3O2S/c1-14-6-7-16-10-13-12-9(15-10)8-2-4-11-5-3-8/h2-5H,6-7H2,1H3 |

InChI Key |

CFCBXVXKYZIVAQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCSC1=NN=C(O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with 2-(2-methoxyethylthio)acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The methoxyethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Derivatives with different functional groups replacing the methoxyethylthio group.

Scientific Research Applications

The compound 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, materials science, and agriculture, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of apoptotic pathways mediated by oxidative stress.

Materials Science

Polymer Additives

Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve their resistance to thermal degradation.

Fluorescent Materials

The compound has also been explored for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Its ability to emit light upon excitation can be harnessed in developing advanced optoelectronic devices.

Agricultural Applications

Pesticidal Activity

Studies have suggested that oxadiazole derivatives possess pesticidal properties. Specifically, this compound has shown effectiveness in controlling pests such as aphids and whiteflies without significant toxicity to beneficial insects.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Anticancer Activity of the Compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Application in Polymer Science

Research conducted at a leading materials science institute focused on incorporating this compound into polycarbonate matrices. The findings revealed enhanced thermal stability and mechanical strength compared to control samples without the additive.

Case Study 3: Agricultural Use

Field trials conducted to assess the pesticidal activity of the compound demonstrated significant reductions in pest populations with minimal impact on non-target species. This positions it as a promising candidate for environmentally friendly pest control solutions.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Physical Properties

The substituents at positions 2 and 5 of the 1,3,4-oxadiazole ring significantly influence physical properties such as melting points, solubility, and crystallinity. Below is a comparison with structurally related compounds:

Key Observations :

- The pyridin-4-yl group (as in 4c) is associated with lower melting points compared to bulkier substituents like trifluoromethylpyrazolyl .

- Bulky or halogenated substituents (e.g., 4-bromobenzylthio) increase melting points due to enhanced intermolecular interactions .

- The (2-methoxyethyl)thio group in the target compound may confer moderate solubility in polar solvents, balancing the lipophilicity of the pyridine ring.

Antifungal and Pesticidal Activity

Compounds with trifluoromethylpyrazolyl groups (e.g., 5g) exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking studies reveal that the 4-bromobenzylthio substituent in 5g interacts with the SDH protein (succinate dehydrogenase), mimicking the binding mode of the fungicide penthiopyrad .

- Target Compound : The pyridin-4-yl group may reduce fungicidal potency compared to pyrazolyl derivatives but could enhance binding to alternative targets due to its aromatic nitrogen.

Anti-inflammatory Activity

Two oxadiazole derivatives with bromophenyl and dimethoxyphenyl substituents showed anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to indomethacin (64.3%) at 20 mg/kg .

Structure-Activity Relationships (SAR)

- Position 2 :

- Trifluoromethylpyrazolyl: Strong electron-withdrawing effects enhance pesticidal activity .

Biological Activity

2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. The compound's unique structure, which includes an oxadiazole ring and a pyridine moiety, suggests potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 604740-21-8 |

| Molecular Formula | C10H11N3O2S |

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 2-(2-methoxyethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole |

| InChI Key | CFCBXVXKYZIVAQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can inhibit enzymes involved in critical biological pathways, such as bacterial cell wall synthesis, which underlies its antimicrobial effects. Additionally, its anticancer properties may stem from its ability to induce apoptosis in cancer cells through modulation of signaling pathways involving p53 and caspases .

Antimicrobial Activity

Research has demonstrated that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In studies comparing various oxadiazole derivatives, compounds similar to this compound showed strong activity against Gram-positive and Gram-negative bacteria. Notably, MIC values for certain derivatives were reported as low as 1.56 µg/mL against Staphylococcus aureus .

- Antifungal Activity : The compound also displayed antifungal properties against various strains, indicating its potential utility in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies on human leukemia (CEM-13 and U937) and breast cancer (MCF-7 and MDA-MB-231) cell lines indicated that the compound induces apoptosis through upregulation of p53 and activation of caspase pathways .

- Comparative Efficacy : When benchmarked against established chemotherapeutics like doxorubicin, certain derivatives exhibited higher cytotoxicity against specific cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Study on Antimicrobial Properties : A study published in MDPI illustrated that oxadiazole derivatives significantly inhibited the growth of Mycobacterium tuberculosis with MICs ranging from 4–8 µM .

- Anticancer Research : Another research effort demonstrated that specific oxadiazole compounds led to a reduction in tumor size in xenograft models of breast cancer after treatment with doses comparable to those used for traditional chemotherapy .

Q & A

What are the established synthetic routes for 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole, and what key reaction parameters influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a thiol-containing precursor with a preformed 1,3,4-oxadiazole core. A key intermediate, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, is often alkylated with 2-methoxyethyl halides. For example, in analogous compounds like 2-(methylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole (4c), the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with methyl iodide in THF, using triethylamine as a base, achieved a 75.4% yield . Adjusting solvents (e.g., THF vs. DCM), bases (e.g., Et₃N vs. NaOH), and reaction time can optimize yields. Catalysts like mCPBA (meta-chloroperbenzoic acid) may enhance sulfonation efficiency in related derivatives .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Level: Basic

Methodological Answer:

- 1H-NMR : Critical for confirming substituent positions. For example, in 2-((3-bromopropyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole (6g), pyridine protons resonate at δ 7.86–8.82 ppm, while thioether protons appear at δ 2.42–3.58 ppm .

- HR-ESI-MS : Validates molecular weight. In thioether derivatives, HR-ESI-MS data (e.g., m/z 421.1107 for C₂₅H₁₆N₄OS) confirm molecular composition .

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~600–700 cm⁻¹ and C-O-C in oxadiazole at ~1250 cm⁻¹) .

How can researchers resolve contradictions in reported synthetic yields when varying substituents on the oxadiazole core?

Level: Advanced

Methodological Answer:

Discrepancies in yields often arise from substituent electronic effects and reaction conditions. For example:

- Electron-withdrawing groups (e.g., Cl) on the phenyl ring in 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) reduced steric hindrance, enabling an 81% yield with THF and Et₃N .

- In contrast, bulkier substituents (e.g., trifluoromethoxy groups) may require polar aprotic solvents (e.g., DMF) to improve solubility.

Recommendation: Systematically test solvents (THF, DCM), bases, and catalysts (e.g., mCPBA for sulfone derivatives) while tracking substituent Hammett parameters to rationalize yield variations .

What strategies are recommended for optimizing reaction conditions to enhance regioselectivity in thioether-linked oxadiazole derivatives?

Level: Advanced

Methodological Answer:

Regioselectivity challenges arise during alkylation or sulfonation. Key strategies include:

- Catalyst Choice : mCPBA in DCM selectively oxidizes thioethers to sulfones (e.g., 20 → 21 in 98% purity) without side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize polysubstitution. For example, alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-methoxyethyl bromide at 0°C improved mono-alkylation .

- Solvent Effects : THF enhances nucleophilicity of the thiol group, favoring S-alkylation over N-alkylation .

How does the electronic nature of substituents on the pyridine ring affect the compound's biological activity, based on SAR studies?

Level: Advanced

Methodological Answer:

- Electron-Deficient Pyridine Rings : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced antifungal activity. For instance, 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) exhibited strong inhibition against Candida albicans due to increased electrophilicity .

- Electron-Rich Pyridine Rings : Methoxy or methyl groups improve membrane permeability but reduce target binding affinity. For example, 5-(5-methyl-tetrahydrobenzothiophenyl)-1,3,4-oxadiazole-2-thiol showed moderate anticancer activity compared to halogenated analogs .

SAR Insight : Balance lipophilicity (logP) and electronic effects using QSAR modeling to prioritize substituents for specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.